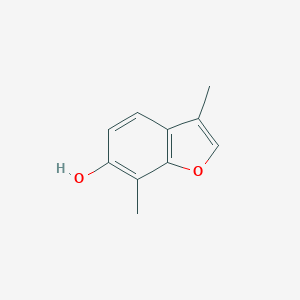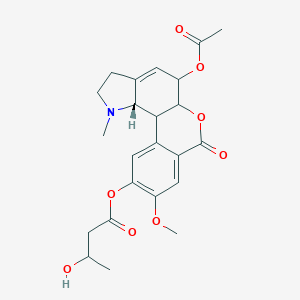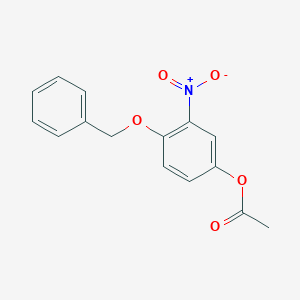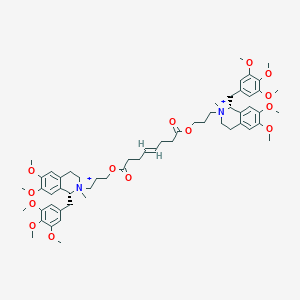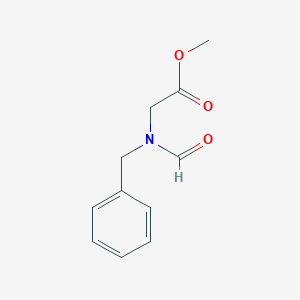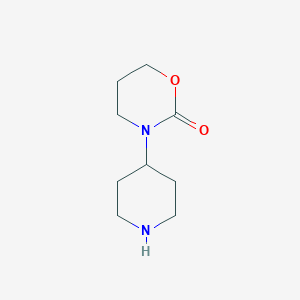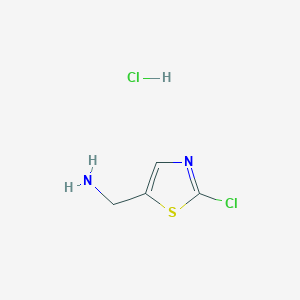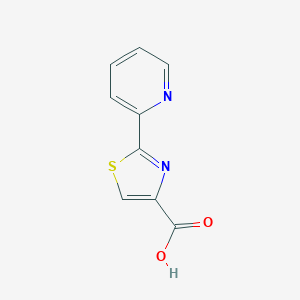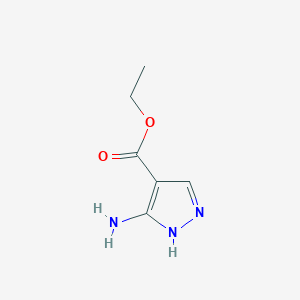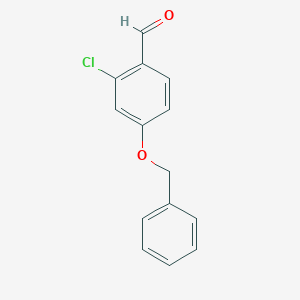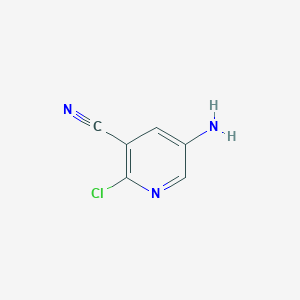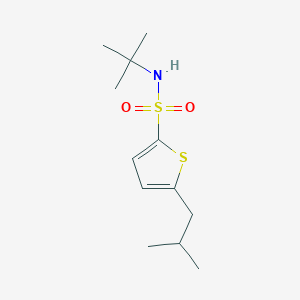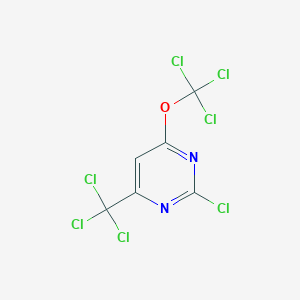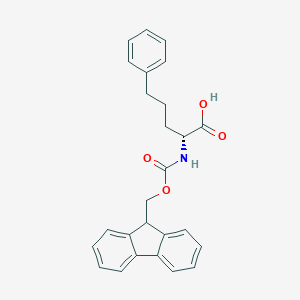
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Overview
Description
Synthesis Analysis
The synthesis of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves several steps. Preliminary in silico studies suggested that the new hybrid compound bound spontaneously and with high affinity on the K Ca 1.1 channel . The synthesis of the 3′-ferulic ester derivative of quercetin was achieved and its structure confirmed by 1 H- and 13 C-NMR spectra, HSQC and HMBC experiments, mass spectrometry, and elementary analysis .Molecular Structure Analysis
The molecule contains a total of 30 bonds. There are 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Scientific Research Applications
Photoprotection : A heterocyclic derivative designed from (E)-ethyl 2-cyano-3-(4hydroxy-3-methoxyphenyl)acrylate showed potential as a new sunscreen product. It demonstrated low degradation under sunlight exposure, interesting sun protection factor results, and no cytotoxicity for 3T3 fibroblasts. It also exhibited low acute oral systemic toxicity in mice, indicating low toxicity hazard (Vinhal et al., 2016).
Antioxidant and Anticancer Activity : Compounds with structures related to (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate demonstrated scavenging free-radical and antioxidant activity. Specifically, those with free phenolic hydroxyls showed significant activity. Some of these compounds also exhibited inhibitory effects on cell growth in various tumor cell lines, indicating potential anticancer properties (Obregón-Mendoza et al., 2018).
Corrosion Inhibition : A study on (E)-ethyl 3-(4-methoxyphenyl)acrylate as a corrosion inhibitor of iron in acidic solutions showed that it has potential as a high-efficiency corrosion inhibitor. This compound and its derivatives were evaluated using quantum chemical parameters, suggesting its utility in designing new corrosion inhibitors (Hadisaputra et al., 2018).
Polymer Science Applications : The compound was used in the synthesis of various polymers and showed properties relevant for applications in photosensitive polymers and solid-phase peptide synthesis. These studies explored the photodimerizable properties of the compound and its derivatives, as well as their applications in creating cross-linked polymeric supports for peptide synthesis (Kempe & Bárány, 1996).
properties
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



